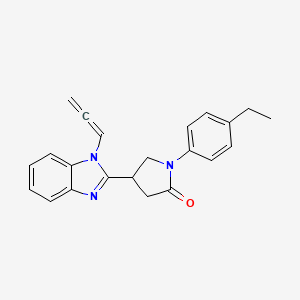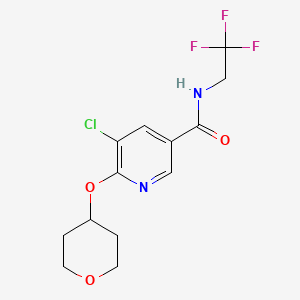
3,6-Dichloro-4-cyclobutylpyridazine
Descripción general
Descripción
3,6-Dichloro-4-cyclobutylpyridazine is an organic compound characterized by its white to pale yellow solid form. It has limited solubility in water but is soluble in various organic solvents
Métodos De Preparación
The synthesis of 3,6-Dichloro-4-cyclobutylpyridazine typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in an appropriate solvent at temperatures ranging from 0 to 80 degrees Celsius . This method is favored for its simplicity, moderate reaction conditions, and high purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
3,6-Dichloro-4-cyclobutylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted pyridazine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring, potentially altering its chemical properties and reactivity.
Coupling Reactions: Utilizing reagents like palladium catalysts, this compound can participate in cross-coupling reactions to form more complex molecules.
Aplicaciones Científicas De Investigación
3,6-Dichloro-4-cyclobutylpyridazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Industry: This compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-4-cyclobutylpyridazine involves its interaction with specific molecular targets, potentially disrupting biological pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
3,6-Dichloro-4-cyclobutylpyridazine can be compared to other pyridazine derivatives, such as:
3,6-Dichloropyridazine: Similar in structure but lacks the cyclobutyl group, which may influence its reactivity and applications.
4-Cyclobutylpyridazine: Lacks the chlorine substituents, potentially altering its chemical properties and biological activities
This compound’s unique combination of chlorine and cyclobutyl groups distinguishes it from other pyridazine derivatives, potentially offering unique reactivity and applications.
Propiedades
IUPAC Name |
3,6-dichloro-4-cyclobutylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-6(5-2-1-3-5)8(10)12-11-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXGEUPWBHWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)

![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)
![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
![2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2356297.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2356299.png)



![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)


